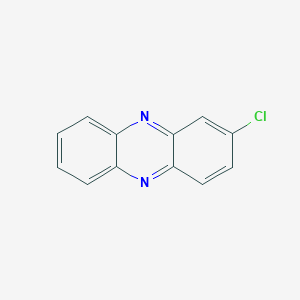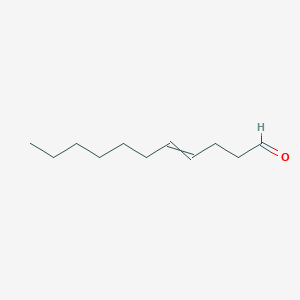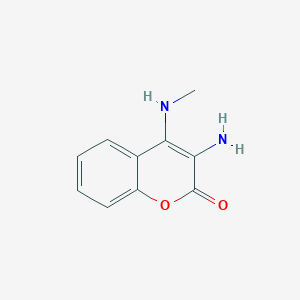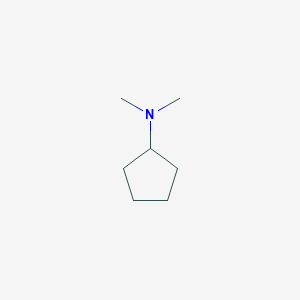
2-Chlorophenazin
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Chlorophenazine consists of 12 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 389.8±7.0 °C at 760 mmHg, and a flash point of 221.7±3.8 °C .Physical and Chemical Properties Analysis
2-Chlorophenazine has several notable physical and chemical properties. It has a density of 1.4±0.1 g/cm3, a boiling point of 389.8±7.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound also has an enthalpy of vaporization of 61.4±3.0 kJ/mol and a flash point of 221.7±3.8 °C . Its index of refraction is 1.741, and it has a molar refractivity of 63.0±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Antimikrobielle und Antitumor-Anwendungen
2-Chlorophenazin zeigt eine Reihe von biologischen Eigenschaften, darunter antimikrobielle und Antitumor-Aktivitäten . Diese Eigenschaften machen es zu einer wertvollen Verbindung bei der Entwicklung neuer Therapeutika. Untersuchungen haben gezeigt, dass Phenazinderivate gegen verschiedene Krankheitserreger und Krebszellen wirksam sein können, was weitere Untersuchungen zu ihren möglichen klinischen Anwendungen anregt.
Photodynamische Therapie
Phenazine, einschließlich this compound, werden als Photosensibilisatoren in der photodynamischen Therapie (PDT) untersucht . PDT ist eine Behandlungsmodalität, die lichtaktivierte Verbindungen verwendet, um abnormales Zellwachstum, wie z. B. Krebs, und ein breites Spektrum von Mikroorganismen anzugreifen. Die Fähigkeit von this compound, bei Lichtaktivierung reaktive Sauerstoffspezies zu erzeugen, macht es zu einem vielversprechenden Kandidaten für PDT-Anwendungen.
Antifungal-Aktivität
Ein chlorhaltiges Phenazinderivat, 1,6-Dihydroxy-2-chlorophenazin, hat eine breitband-antifungale Aktivität gezeigt . Diese Aktivität ist besonders wirksam gegen Dermatophyten und Candida-Spezies, was ihr Potenzial als neuartiges Antimykotikum zeigt.
Landwirtschaftliche Anwendungen
Während spezifische Daten zur Verwendung von this compound in der Landwirtschaft nicht leicht verfügbar sind, wurden Phenazinverbindungen mit Antibiotikaeinsatz in der Landwirtschaft in Verbindung gebracht . Ihre Rolle bei der Bekämpfung der Antibiotikaresistenz und der Sicherstellung der Gesundheit von Nutztieren ist ein Bereich der laufenden Forschung.
Materialwissenschaften
This compound ist als chemische Verbindung für Forschung und Entwicklung in der Materialwissenschaft erhältlich . Seine Eigenschaften werden auf mögliche Anwendungen bei der Synthese neuer Materialien mit einzigartigen Eigenschaften untersucht.
Umweltwissenschaften
Phenazine, einschließlich this compound, sind bekannt für ihre antioxidativen Eigenschaften . Diese Eigenschaften sind in den Umweltwissenschaften von Bedeutung, wo sie eine Rolle bei der Entgiftung von Schadstoffen und dem Schutz vor oxidativem Stress in Ökosystemen spielen könnten.
Safety and Hazards
When handling 2-Chlorophenazine, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of accidental ingestion or contact, immediate medical attention should be sought .
Wirkmechanismus
Target of Action
Phenazines, a class of compounds to which 2-chlorophenazine belongs, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant .
Mode of Action
Phenazines, in general, are known to interact with various cellular targets, leading to a wide spectrum of biological activities . For instance, Clofazimine, a phenazine derivative, exerts a slow bactericidal effect on Mycobacterium leprae due primarily to its action on the bacterial outer membrane . The anti-inflammatory activity of clofazimine is the result of its inhibition of T-lymphocyte activation and proliferation .
Biochemical Pathways
Phenazines are known to interact with a variety of biochemical pathways, depending on their specific structures and targets
Result of Action
Phenazines are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant effects . These effects are likely the result of the compound’s interaction with various cellular targets.
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can influence the action of chemical compounds .
Biochemische Analyse
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenazines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Eigenschaften
IUPAC Name |
2-chlorophenazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZDGXICDJEHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921165 | |
| Record name | 2-Chlorophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-69-5 | |
| Record name | 2-Chlorophenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1137-69-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chlorophenazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antifungal properties of halogenated phenazines, particularly 2-chlorophenazine?
A1: Research has shown that 2-chlorophenazine displays broad-spectrum antifungal activity in vitro. [, ] This activity is particularly effective against dermatophytes and Candida species. [] Interestingly, the presence and position of halogen substituents on the phenazine ring system appear to influence the overall antifungal activity. For instance, chlorine substitution generally leads to higher activity compared to other halogens. [] Furthermore, within chlorophenazines, increasing the number of chlorine substituents seems to decrease the antifungal activity. [] This suggests that a balance in the degree of halogenation is crucial for optimal antifungal efficacy.
Q2: How does the reactivity of 2-chlorophenazine compare to other halogenated phenazines in nucleophilic substitution reactions?
A2: Studies focusing on the synthesis of piperidinophenazine derivatives have revealed that 2-chlorophenazine exhibits significantly higher reactivity compared to 1-chlorophenazine in nucleophilic substitution reactions with piperidine. [] This difference in reactivity can be attributed to the electronic influence of the nitrogen atoms within the phenazine ring system, affecting the electron density at the carbon atom bearing the chlorine.
Q3: Are there any synthetic routes available for the preparation of 2-chlorophenazine?
A3: Yes, the synthesis of 2-chlorophenazine can be achieved through various methods. The Wohl-Aue reaction has been identified as one efficient approach for its preparation. [] Additionally, a newer method involving the cyclization of 2-nitrodiphenylamines using oleum has proven valuable for synthesizing 2-chlorophenazine and other halophenazine derivatives. [] These methods offer flexibility and efficiency in accessing this compound for further research and development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)
![(1S,12S)-7-Bromo-9-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6,8,10(17),15-tetraene-4-carbaldehyde](/img/structure/B179569.png)









![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)
![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B179595.png)
